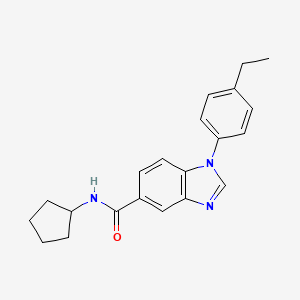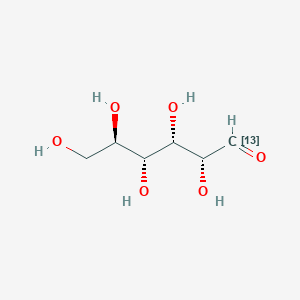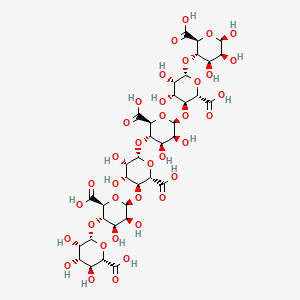
D-Hexamannuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Hexamannuronic acid is typically synthesized through the extraction of alginates from marine brown algae. The extraction process involves the use of chemical or enzymatic methods to isolate the alginate oligomers .
Industrial Production Methods: : Industrial production of this compound involves large-scale extraction from marine brown algae, followed by purification processes to obtain the desired oligomer. The production process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: : D-Hexamannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
Chemistry: : In chemistry, D-Hexamannuronic acid is used as a model compound to study the properties and behavior of alginate oligomers .
Biology: : In biology, this compound is used to investigate the role of alginate oligomers in cellular processes and interactions .
Medicine: : In medicine, this compound is used in research related to pain management and vascular dementia. It has shown potential in modulating pain pathways and improving cognitive function in animal models .
Industry: : In the industrial sector, this compound is used in the production of biodegradable materials and as a component in various formulations .
Mechanism of Action
Mechanism of Action: : D-Hexamannuronic acid exerts its effects by interacting with specific molecular targets and pathways. It modulates the activity of certain enzymes and receptors involved in pain and cognitive function .
Molecular Targets and Pathways: : The primary molecular targets of this compound include enzymes involved in the synthesis and degradation of alginate oligomers, as well as receptors involved in pain and cognitive pathways .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : D-Hexamannuronic acid is unique in its structure and properties compared to other alginate oligomers. It has a higher degree of polymerization and specific functional groups that confer unique biological activities .
List of Similar Compounds: : Similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, D-Dimannuronic acid, D-Trimannuronic acid, D-Heptamannuronic acid, D-Octamannuronic acid, and D-Nonamannuronic acid .
Properties
Molecular Formula |
C36H50O37 |
|---|---|
Molecular Weight |
1074.8 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
SAJWPTZTWGBOFP-RZGQGPSHSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
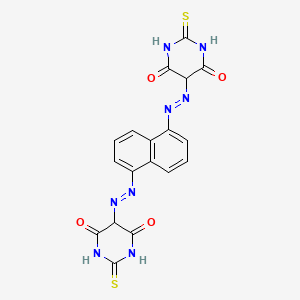


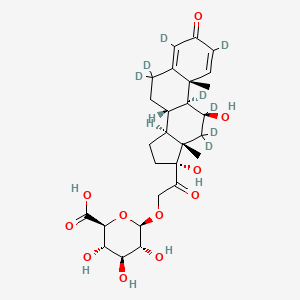
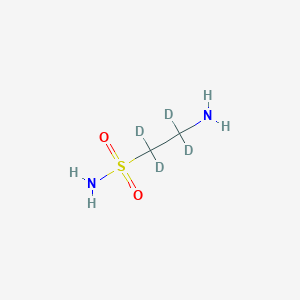
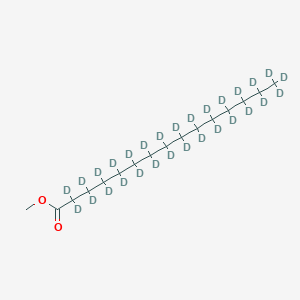
![5-[[1,3-bis[3-[6-[(3S,4S,5S,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]-2-[[3-[6-[(3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyhexylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12415486.png)

![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)

